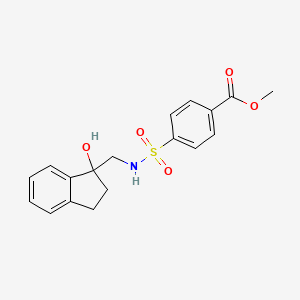

methyl 4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)benzoate, also known as HMA-1, is a synthetic compound with potential applications in the field of medicine. This compound has been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate cyclizes in the presence of bases to form exclusively 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing its utility in the synthesis of heterocyclic compounds under various base strengths (Ukrainets et al., 2014).

Process Optimization in Drug Synthesis

In drug synthesis, the optimization of reaction conditions for the synthesis of intermediates like methyl 2-methoxy-5-aminosulfonyl benzoate from salicylic acid shows the importance of precise control over etherification, sulfonyl chloride formation, amine formation, and esterification steps. This approach significantly improves the overall yield and efficiency of pharmaceutical synthesis processes (W. Xu et al., 2018).

Advanced Material Synthesis

Research on novel sulfonated thin-film composite nanofiltration membranes demonstrates how sulfonated aromatic diamine monomers can enhance membrane hydrophilicity and water flux, improving dye treatment capabilities. This application underscores the compound's role in advancing materials science for environmental and industrial filtration technologies (Yang Liu et al., 2012).

Photophysical Studies

The study of fluorescence probe properties in micelles and vesicles using compounds like methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate provides insights into the conformational behaviors and location of probe molecules in different microenvironments. This research is pivotal for developing advanced imaging and diagnostic tools in biochemistry and molecular biology (Anil Kumar Singh & Manjula Darshi, 2002).

Organic Synthesis and Catalysis

In organic synthesis, the iron-catalyzed benzylation of 1,3-dicarbonyl compounds with benzylic alcohols to yield 2-benzylated products under mild conditions showcases the potential of metallic catalysis in enhancing the efficiency and selectivity of synthetic organic reactions. Such methodologies are crucial for the development of pharmaceuticals and complex organic molecules (Jette Kischel et al., 2007).

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may potentially influence multiple biochemical pathways.

Result of Action

The broad range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

methyl 4-[(1-hydroxy-2,3-dihydroinden-1-yl)methylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S/c1-24-17(20)14-6-8-15(9-7-14)25(22,23)19-12-18(21)11-10-13-4-2-3-5-16(13)18/h2-9,19,21H,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIDOSVKXIUSKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)sulfamoyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B2413598.png)

![3-[(2-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2413600.png)

![1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene](/img/structure/B2413604.png)

![benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride](/img/structure/B2413606.png)

![2-(4-Fluorophenyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2413611.png)

![[2-(2-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2413615.png)

![7-[(E)-but-2-enyl]-3,9-dimethyl-1-[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2413616.png)

![1-(4-bromophenyl)-5-(2,5-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2413621.png)